2-(Benzyloxymethyl)thiophene
Description
2-(Benzyloxymethyl)thiophene is a substituted thiophene derivative characterized by a benzyloxymethyl group (-CH₂-O-benzyl) attached to the 2-position of the thiophene ring. Thiophenes, sulfur-containing heterocyclic compounds, are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and biological activity . The benzyloxymethyl substituent likely enhances lipophilicity and stability, making it a candidate for drug design and organic synthesis .
Properties
Molecular Formula |
C12H12OS |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)thiophene |
InChI |
InChI=1S/C12H12OS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8H,9-10H2 |
InChI Key |
YFXDUXSCNGJSKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- The benzyloxymethyl group in 2-(Benzyloxymethyl)thiophene provides steric bulk and ether-linked flexibility, contrasting with smaller substituents (e.g., methyl or halogen) in analogs.
- Benzo[b]thiophene derivatives exhibit higher planarity and conjugation than simple thiophenes, influencing optical and electronic applications .
Comparison :
- 2-(Benzyloxymethyl)thiophene may require protective group strategies for the benzyloxymethyl moiety during synthesis, unlike halogenated or acetylated derivatives.
Unique Advantages of 2-(Benzyloxymethyl)thiophene :
- The benzyloxymethyl group may improve blood-brain barrier penetration in drug candidates due to increased lipophilicity.
- Ether linkages offer hydrolytic stability under physiological conditions compared to ester-containing analogs.
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